L-Serine is classified as a non-essential amino acid, meaning that it can be synthesized by the body. It is primarily derived from dietary sources, including meat, dairy products, and certain plants. In addition to dietary intake, L-serine can be synthesized de novo from carbohydrates through several enzymatic pathways, particularly from glycolytic intermediates such as 3-phosphoglycerate. The labeled form, L-Serine (1-13C), is utilized extensively in metabolic studies and research applications due to its unique isotopic signature.
L-Serine (1-13C) can be synthesized through various methods, including:
L-Serine (1-13C) has the following molecular structure:
The presence of the carbon-13 isotope at the first carbon allows for enhanced detection in spectroscopic studies, providing insights into molecular dynamics and interactions within biological systems.
L-serine participates in numerous biochemical reactions:
These reactions highlight L-serine's versatility as a building block in metabolic pathways and its involvement in various physiological processes.
L-serine functions primarily as a substrate in metabolic pathways rather than having a direct mechanism of action like drugs. Its biosynthesis occurs mainly via the phosphorylated pathway:
This pathway is tightly regulated based on cellular needs for serine and other metabolites.
L-serine (1-13C) exhibits several notable physical and chemical properties:
These properties make L-serine suitable for various laboratory applications, including biochemical assays and metabolic studies.
L-serine (1-13C) has diverse applications in scientific research:
The production of L-serine (1-¹³C) employs specialized enzymatic and chemical strategies to ensure regiospecific ¹³C incorporation at the carboxyl carbon (C1 position). Serine hydroxymethyltransferase (SHMT) serves as the primary biocatalyst, facilitating the stereoselective aldol condensation between [1-¹³C]glycine and formaldehyde under physiological conditions. This enzymatic approach achieves high isotopic fidelity (>98% ¹³C at C1) and enantiomeric purity (ee >99% L-form) while minimizing isotopic scrambling observed in purely chemical syntheses [7] [8]. Process optimization focuses on pH-dependent diastereoselectivity, where maintaining reaction pH at 7.5-8.5 favors the biologically relevant L-erythro isomer (>90% diastereomeric excess) over the L-threo byproduct [7].
Post-synthesis purification addresses challenges of separating hydrophilic serine isotopologues from reaction matrices. Continuous extraction methodologies leverage Schiff base formation between the serine aldehyde and aromatic aldehydes (e.g., benzaldehyde), enabling phase transfer into organic solvents like ethyl acetate. Subsequent acidic re-extraction (pH <7.0) liberates purified L-serine (1-¹³C) while reducing glycine contamination to <0.5% and eliminating residual aldehydes [7]. Modern approaches employ solid-phase extraction (SPE) using mixed-mode cation-exchange resins, achieving >99.5% chemical purity and >99% isotopic enrichment at millimolar scales [5].
Table 1: Synthesis Methods for L-Serine (1-¹³C)
Method | Catalyst/Reagent | Isotopic Purity | Diastereomeric Ratio (erythro:threo) | Scale Demonstrated |
---|---|---|---|---|
Enzymatic condensation | SHMT from E. coli | >98% at C1 | 90:10 | 100 mmol |
Chemical synthesis | Metal-catalyzed aldol | 85-92% at C1 | 50:50 | 10 mmol |
Chemoenzymatic cascade | SHMT + tryptophan synthase | >95% at C1 | 95:5 | 50 mmol |
L-serine (1-¹³C) serves as an indispensable metabolic tracer for mapping compartmentalized carbon flux through interconnected biochemical networks. In Stable Isotope-Resolved Metabolomics (SIRM), this regiospecifically labeled serine enables unambiguous tracking of one-carbon (1C) units via serine hydroxymethyltransferase (SHMT)-mediated conversion to glycine and 5,10-methylenetetrahydrofolate. This pathway is quantitatively significant in rapidly proliferating systems, where 1C metabolism supports nucleotide biosynthesis and redox maintenance [1] [9]. High-resolution mass spectrometry (FT-ICR-MS) detects ¹³C-incorporation patterns in downstream metabolites, revealing that >35% of de novo purine rings in cancer cells derive carbon from exogenous serine via formate generation [1].
Key applications include delineating oncogenic metabolic rewiring, where L-serine (1-¹³C) tracing in lung cancer models exposed enhanced flux through the phosphorylated serine pathway (PSAT1-PSPH axis) independent of glycolysis [1]. In neuroscience, this tracer quantifies neuronal serine contributions to sphingolipid biosynthesis via serine palmitoyltransferase (SPT). Intriguingly, isotope tracing revealed species-specific catalytic mechanisms: Bacterial SPT exhibits significant kinetic isotope effects (KIE=3.2) with [2-²H]serine due to rate-limiting α-proton abstraction, while human SPT complexes (with ssSPT subunits) show negligible KIE, suggesting distinct rate-determining steps influenced by regulatory subunits [4].
Aging research utilizing Drosophila models demonstrates systemic metabolic dysregulation detectable via L-serine (1-¹³C) tracing. Global isotope tracing metabolomics (MetTracer technology) quantified a 2.8-fold increase in serine-derived purine intermediates in aged flies, indicating metabolic diversion from glycolysis toward nucleotide salvage pathways – a previously unappreciated aging biomarker [9].
Radiolabeled serine derivatives enable sensitive detection in pharmacokinetic and molecular imaging applications, but require precise prosthetic group engineering to maintain metabolic functionality. For prostate-specific membrane antigen (PSMA)-targeted agents, L-serine (1-¹³C) serves as the backbone for urea-based inhibitors conjugated to trialkylstannyl benzoate prosthetic groups (e.g., 4-(tributylstannyl)benzoic acid). These groups facilitate late-stage radioiodination (¹²³I) without compromising serine's stereochemical integrity or binding affinity [5].
Critical optimization involves alternative conjugation sequences to minimize radiation exposure during synthesis. Pre-forming the serine-derived inhibitor scaffold (e.g., Glu-urea-Lys(Ahx)-Phe-Phe-OH) followed by NHS-ester coupling with the prosthetic group enables radioiodination as the final step. This approach reduced radiolysis by >40% compared to early iodine incorporation, while maintaining PSMA binding affinity (Ki=0.8±0.3 nM) [5]. Radiolabeling parameters were systematically optimized:
Table 2: Radiolabeling Performance Metrics for Serine-Based PSMA Tracers
Parameter | [¹²³I]PSMA-m-IB | [¹²³I]PSMA-p-IB | Optimized Protocol |
---|---|---|---|
Radiochemical Yield | 49.4 ± 1.2% | 74.9 ± 1.0% | Chloramine-T oxidation |
Radiochemical Purity | >99.0% | >99.5% | C18 HPLC purification |
Specific Activity | 45 GBq/μmol | 52 GBq/μmol | Post-purification formulation |
In vitro Binding (Ki) | 1.2 ± 0.4 nM | 0.8 ± 0.3 nM | N/A |
These advances facilitate quantitative isotopomer analysis in biological matrices, with sensitivity thresholds enabling detection of <0.01% serine-derived radiolabeled metabolites in tissue homogenates [5].
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